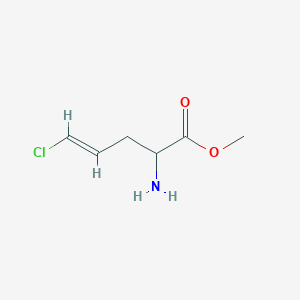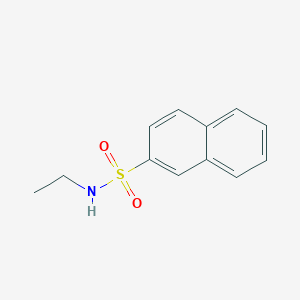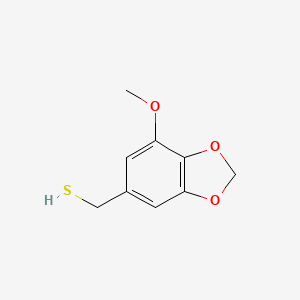
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α,β-alkynic aldehydes with hydrazines, followed by cyclization to form the pyrazole ring . The specific conditions for this reaction can vary, but often involve the use of transition-metal catalysts or photoredox reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scalable methods such as one-pot multicomponent processes, which allow for the efficient synthesis of pyrazole derivatives . These methods are advantageous in industrial settings due to their simplicity and high yield.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino and propanoic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole carboxylic acids, while substitution reactions could produce a variety of pyrazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions with these targets, influencing their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
Uniqueness
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(1-methylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-5(3-9-10)6(8)2-7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1 |
Clave InChI |
UYCBHQKLCHFALG-ZCFIWIBFSA-N |
SMILES isomérico |
CN1C=C(C=N1)[C@@H](CC(=O)O)N |
SMILES canónico |
CN1C=C(C=N1)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


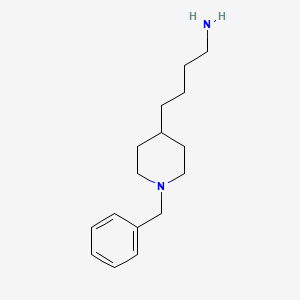

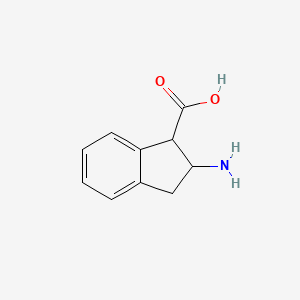

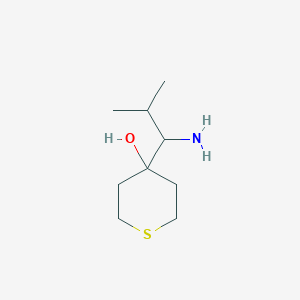
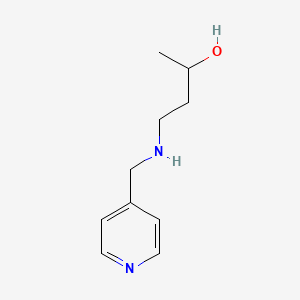



![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15276445.png)
